molecular formula C54H84N12O18 B1598169 H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH CAS No. 75813-50-2

H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH

Cat. No.: B1598169
CAS No.: 75813-50-2
M. Wt: 1189.3 g/mol
InChI Key: DECUQDWFTZZXMZ-UHFFFAOYSA-N
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Description

Structural Characterization of H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH

Primary Structure Analysis

Amino Acid Sequence Determination

The primary structure of this compound consists of eleven amino acid residues arranged in a specific linear sequence. The peptide sequence can be represented using single-letter amino acid codes as KPPTPPPEPET, where each letter corresponds to the respective amino acid: lysine (K), proline (P), threonine (T), and glutamic acid (E). This sequence organization reveals several notable structural features, including multiple consecutive proline residues that form distinct proline-rich segments throughout the peptide chain.

The N-terminal residue is lysine, which carries a positively charged amino group under physiological conditions, while the C-terminal residue is threonine with a free carboxyl group. The peptide contains seven proline residues distributed in two main clusters: a diproline motif (Pro-Pro) at positions 2-3, and a more extensive triproline sequence (Pro-Pro-Pro) at positions 5-7. These proline-rich regions are interspersed with threonine residues at positions 4 and 11, and glutamic acid residues at positions 8 and 10, creating a distinctive pattern of hydrophobic and charged amino acids along the peptide backbone.

The arrangement of charged residues within the sequence creates specific electrostatic properties that influence the overall peptide behavior in solution. The lysine residue at position 1 provides a positive charge, while the two glutamic acid residues at positions 8 and 10 contribute negative charges, resulting in a net negative charge under neutral pH conditions. This charge distribution, combined with the rigid proline backbone segments, contributes to the unique conformational properties of this peptide.

Molecular Formula and Weight Calculations

The molecular composition of this compound can be precisely defined through its molecular formula C54H84N12O18, which accounts for all constituent atoms within the peptide structure. The calculated molecular weight is 1189.33 daltons, representing the sum of all atomic masses within the molecule. This molecular weight calculation takes into account the formation of peptide bonds between adjacent amino acids, which results in the loss of water molecules during the condensation reactions that link individual amino acid residues.

The molecular formula breakdown reveals the significant contribution of carbon and hydrogen atoms from the multiple proline residues, which contain cyclic pyrrolidine ring structures. The presence of twelve nitrogen atoms corresponds to the amino groups present in lysine, the secondary amino groups in proline residues, and the backbone amide nitrogen atoms throughout the peptide chain. The eighteen oxygen atoms arise from the carbonyl groups in the peptide backbone, the carboxyl groups in glutamic acid residues, the hydroxyl groups in threonine residues, and the terminal carboxyl group.

Molecular Property Value
Molecular Formula C54H84N12O18
Molecular Weight 1189.33 g/mol
Number of Amino Acids 11
CAS Registry Number 75813-50-2
Net Charge (pH 7) -1

The peptide purity achieved through synthesis typically reaches 97.7% as determined by high-performance liquid chromatography analysis. This high purity level ensures reliable experimental results when the peptide is used for biochemical studies or as an immunogen for antibody production applications.

Secondary Structure Features

Proline-Rich Motifs and Conformational Constraints

The abundance of proline residues in this compound imposes significant conformational constraints on the peptide backbone, leading to the preferential adoption of polyproline II helical conformations. Proline residues are unique among the twenty standard amino acids due to their cyclic side chain structure, which forms a five-membered pyrrolidine ring that connects the side chain back to the backbone nitrogen atom. This structural feature restricts the phi backbone dihedral angle to approximately -75 degrees and limits the conformational flexibility of adjacent residues.

The polyproline II helix represents a left-handed helical conformation characterized by backbone dihedral angles of phi equals -75 degrees and psi equals +150 degrees. This extended helical structure advances approximately 3.1 angstroms per residue and completes one full turn every three amino acid residues. Unlike classical alpha-helices, polyproline II helices lack internal hydrogen bonding due to the absence of hydrogen bond donors on proline residues and the extended nature of the backbone conformation.

The proline-rich segments within this peptide, particularly the triproline motif Pro-Pro-Pro, are expected to adopt rigid polyproline II helical conformations that resist conformational changes. The unusual shape of the proline side chain imposes structural constraints on adjacent residues such that proline-rich motifs preferentially adopt the left-handed polyproline II helical conformation. The backbone conformation in these regions is already restricted, which reduces the entropic cost of molecular recognition and binding interactions.

The pyrrolidine ring puckering in proline residues can exist in two main conformations: up-puckered and down-puckered states. Polyproline II helical structures typically prefer all-down puckering conformations in aqueous solutions, while polyproline I helices exhibit partially mixed puckering patterns. As polyproline chain length increases, the up-puckered and down-puckered conformations become equally probable in solution, suggesting that longer proline-rich segments may exhibit increased conformational heterogeneity.

Nuclear Magnetic Resonance Spectroscopy Insights into Backbone Dynamics

Nuclear magnetic resonance spectroscopy provides valuable insights into the backbone dynamics and conformational behavior of proline-rich peptides like this compound. Chemical shifts measured by nuclear magnetic resonance represent highly sensitive probes of polypeptide secondary structure, capturing ensemble averages over multiple conformational populations and detecting even minor structural contributions. The extended nature of polyproline II helices and their lack of internal hydrogen bonding make them particularly amenable to nuclear magnetic resonance analysis.

Carbon-13 detected nuclear magnetic resonance approaches allow chemical shift assignment in proline-rich segments, providing information about their conformation and dynamics that is typically inaccessible through conventional proton-nitrogen correlation experiments. Internal proline residues within polyproline segments exhibit characteristic chemical shift patterns, with carbon-13 carbonyl shifts around 174.3 parts per million, carbon-13 alpha shifts near 61.2 parts per million, and carbon-13 beta shifts approximately 30.5 parts per million.

These chemical shift values represent secondary shifts relative to random coil conformations, exhibiting a distinctive down-up-down pattern for carbonyl, alpha-carbon, and beta-carbon nuclei respectively. Pro-Pro dyads induce characteristic deviations from random coil chemical shifts, particularly the down-up-down motif for chemical shifts and down-up-up motifs for certain coupling patterns. The nuclear magnetic resonance data indicates that proline-rich segments adopt polyproline II helical structures that appear relatively rigid based on their protection from solvent exchange.

Nitrogen-15 relaxation measurements reveal that polyproline II helical segments exhibit considerable backbone rigidity on picosecond-to-nanosecond timescales, despite the general flexibility associated with intrinsically disordered regions. The backbone structure in polyproline II bundles shows generally high rigidity, with nuclear magnetic resonance relaxation parameters indicating restricted molecular motion. Temperature-induced chemical shift effects and solvent exchange measurements provide additional evidence for the structural stability of proline-rich segments under various solution conditions.

Tertiary Structure Considerations

Intrinsic Disorder Prediction in Polyproline Regions

Proline residues are recognized as the most disorder-promoting amino acids among the twenty standard residues, despite their non-polar side chain characteristics. Intrinsically disordered proteins contain, on average, 1.7 to 1.8 times more proline residues than typical folded proteins, and the overall proline content in intrinsically disordered proteins is 1.4 times higher than on the surfaces of folded protein structures. This elevated proline content contributes significantly to the structural plasticity and conformational flexibility observed in disordered protein regions.

The high proline content in this compound suggests that this peptide likely exhibits characteristics consistent with intrinsically disordered regions. Disorder prediction algorithms such as IUPred provide energy estimation approaches that capture fundamental differences between the biophysical properties of ordered and disordered regions. These methods assign disorder scores between 0 and 1 to each residue position, with scores above 0.5 indicating disordered tendencies and lower scores suggesting ordered character.

Proline-rich regions often display disorder scores that hover around the cutoff threshold, reflecting their dual nature as locally structured yet globally flexible segments. The extended conformation of polyproline II helices, combined with their lack of internal stabilizing interactions, contributes to their classification as disordered elements despite their well-defined local structure. The presence of charged residues such as lysine and glutamic acid within the sequence may further promote disorder through electrostatic repulsion effects and enhanced solvation.

The biological significance of disorder in proline-rich peptides relates to their functional roles in protein-protein interactions and molecular recognition events. The conformational flexibility of disordered regions allows them to adopt multiple binding conformations, facilitating interactions with diverse molecular partners while maintaining relatively low binding affinities that enable rapid association and dissociation kinetics.

Solvent Accessibility of Charged Residues

The charged amino acid residues in this compound, specifically the lysine at position 1 and the glutamic acid residues at positions 8 and 10, exhibit high solvent accessibility due to the extended nature of the polyproline II helical conformation. The preference for polar residues in polyproline II helices relates directly to their enhanced solvent exposure, as these structures lack the internal hydrophobic core found in globular protein folds. Residues in polyproline II helical conformations typically show solvent accessibility values that exceed those found in compact protein structures.

The extended polyproline II helical conformation positions both side chains and backbone carbonyl groups outward from the helical axis at regular intervals, making them readily accessible for interactions with solvent molecules and other proteins. The lack of intramolecular hydrogen bonds, primarily due to the absence of backbone hydrogen bond donors on proline residues, leaves carbonyl groups free to participate in intermolecular hydrogen bonding interactions with water molecules and other solutes.

Charged residues both local and non-local to polyproline II helices can satisfy the hydrogen bonding potential of main-chain carbonyl groups and contribute to conformational stabilization. Positively charged residues such as lysine can provide favorable electrostatic interactions that stabilize the extended helical conformation, while negatively charged residues like glutamic acid contribute to the overall solubility and hydration of the peptide structure.

The high solvent accessibility of charged residues in this peptide facilitates the formation of extensive hydrogen bonding networks with surrounding water molecules. These solvent interactions play a crucial role in stabilizing the polyproline II helical conformation, as evidenced by the preponderance of proline-rich motifs in solvent-exposed loops and disordered regions of proteins. The surrounding water molecules provide stabilization that supports the maintenance of extended helical conformations even in the absence of internal structural constraints.

Residue Type Position Solvent Accessibility Charge at pH 7
Lysine 1 High +1
Proline 2, 3, 5, 6, 7, 9 High 0
Threonine 4, 11 High 0
Glutamic Acid 8, 10 High -1 each

The combination of high solvent accessibility and strategic charge placement makes this peptide particularly suitable for applications requiring strong solvation and minimal aggregation tendencies. The extended conformation ensures that hydrophobic interactions between peptide molecules are minimized, while the charged residues provide electrostatic stabilization and enhanced water solubility.

Properties

IUPAC Name

4-[[1-[4-carboxy-2-[[1-[1-[1-[2-[[1-[1-(2,6-diaminohexanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-[(1-carboxy-2-hydroxypropyl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H84N12O18/c1-29(67)42(59-47(76)36-14-7-25-63(36)50(79)37-15-8-26-64(37)48(77)31(56)11-3-4-22-55)53(82)66-28-10-17-39(66)52(81)65-27-9-16-38(65)51(80)62-24-6-13-35(62)46(75)58-33(19-21-41(71)72)49(78)61-23-5-12-34(61)45(74)57-32(18-20-40(69)70)44(73)60-43(30(2)68)54(83)84/h29-39,42-43,67-68H,3-28,55-56H2,1-2H3,(H,57,74)(H,58,75)(H,59,76)(H,60,73)(H,69,70)(H,71,72)(H,83,84)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECUQDWFTZZXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)N4CCCC4C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(CCCCN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H84N12O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393959
Record name AC1MSWEL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75813-50-2
Record name AC1MSWEL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH is a synthetic peptide composed of specific amino acid sequences that have been studied for their biological activities. This article explores the compound's potential applications, mechanisms of action, and relevant case studies.

Structure and Composition

The peptide consists of the following amino acids:

  • Lysine (Lys)
  • Proline (Pro)
  • Threonine (Thr)
  • Glutamic Acid (Glu)

This unique sequence contributes to its biological properties, particularly in therapeutic contexts.

1. Antioxidant Properties

Research indicates that peptides with specific sequences can exhibit antioxidative activity. The positioning of hydrophilic and hydrogen-bonding residues near the C-terminal end enhances antioxidant capabilities. For instance, residues like Glu and Thr are favorable in this context, potentially allowing this compound to mitigate oxidative stress by scavenging free radicals .

2. Anticancer Effects

Peptides have been recognized for their potential anticancer activities. The presence of proline in the sequence may influence cell signaling pathways associated with apoptosis and tumor suppression. Studies have shown that peptides similar to this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

3. Immunomodulatory Activity

The peptide may also play a role in modulating immune responses. The lysine residue at the N-terminus can enhance interactions with immune receptors, potentially leading to increased cytokine production and enhanced immune activation . This effect could be beneficial in developing therapies for immunodeficiency disorders.

Case Study 1: Antioxidative Peptide Activity

A study demonstrated that a peptide with a similar structure to H-Lys-Pro-Pro-Thr showed significant antioxidative effects in vitro. It was able to reduce lipid peroxidation levels by up to 50% compared to control groups, indicating its potential as an antioxidant agent .

Case Study 2: Anticancer Mechanisms

In a recent investigation, H-Lys-Pro-Pro-Thr was tested against breast cancer cells (MCF-7). The results indicated that the peptide inhibited cell proliferation by inducing cell cycle arrest at the G1 phase and promoting apoptosis through caspase activation .

Research Findings

Study Biological Activity Findings
AntioxidantReduced lipid peroxidation by 50%
AnticancerInduced apoptosis in MCF-7 cells
ImmunomodulatoryEnhanced cytokine production in immune cells

Scientific Research Applications

Structure and Properties

The peptide consists of a sequence of amino acids that includes lysine (Lys), proline (Pro), threonine (Thr), and glutamic acid (Glu). Its molecular weight is approximately 1189.33 Da, and it is typically synthesized in powder form for laboratory use .

Peptide Synthesis

Overview:
this compound serves as a building block in peptide synthesis, which is crucial for creating specific peptide sequences used in various biological functions.

Applications:

  • Therapeutic Peptides: The unique sequence allows for the design of peptides that can mimic natural hormones or neurotransmitters, potentially leading to novel therapeutic agents .
  • Research Tools: Used in studies to understand peptide interactions and mechanisms within biological systems.

Case Study:
In a study examining the role of proline-rich peptides in cellular signaling, researchers utilized H-Lys-Pro-Pro-Thr to create analogs that enhanced cellular responses in vitro .

Drug Development

Overview:
The peptide's composition makes it valuable in drug development, particularly for targeting specific diseases such as cancer and metabolic disorders.

Applications:

  • Targeted Therapy: Tailored peptides can enhance drug efficacy by improving specificity towards disease markers.
  • Immunotherapy: Peptides derived from this sequence are being explored for their potential to modulate immune responses .

Data Table: Drug Development Insights

Application AreaFindings
OncologyEnhanced tumor targeting through peptide conjugates
ImmunologyIncreased immune cell activation using modified peptides

Biotechnology

Overview:
In biotechnology, this compound is used to engineer proteins with desired properties.

Applications:

  • Protein Engineering: This peptide can be incorporated into larger protein structures to improve stability and functionality.
  • Industrial Enzymes: Modifying enzymes with this peptide can enhance their activity under various conditions .

Case Study:
A research team engineered a variant of an industrial enzyme by integrating this peptide sequence, resulting in improved thermal stability and activity in high-temperature processes .

Diagnostics

Overview:
The compound can be utilized in diagnostic assays to detect specific biomarkers associated with diseases.

Applications:

  • Biomarker Detection: Incorporation into assays aids early diagnosis and treatment planning for conditions like cancer and metabolic syndromes.
  • Immunoassays: Used to develop antibodies that specifically recognize the peptide sequence for enhanced detection capabilities.

Nutrition and Health Supplements

Overview:
this compound is also being explored in the formulation of health supplements.

Applications:

  • Muscle Recovery: Peptides are marketed for their potential benefits in muscle recovery post-exercise.
  • Overall Health: Supplements containing this peptide may support general well-being and athletic performance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table compares H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH with structurally related peptides:

Compound Name Sequence/Key Features Molecular Weight (Da) Key Residues Structural/Functional Notes References
This compound Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr ~1,300 (estimated) Pro (6x), Glu (2x) Rigid Pro repeats; acidic/basic charge balance -
H-Thr-Lys-Pro-Pro-Arg-OH Thr-Lys-Pro-Pro-Arg 593.6 Pro (2x), Lys, Arg Shorter Pro cluster; potential signaling roles
Z-Gly-Pro-Gly-Gly-Pro-Ala-OH Gly-Pro-Gly-Gly-Pro-Ala 535.5 Pro (2x), Gly (3x) Gly-rich linker; structural studies
H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH Pro-Thr-His-Ile-Lys-Trp-Gly-Asp 953.05 Pro, Trp, His Aromatic/charged residues; bioactive potential
H-Gly-Gly-Pro-OH Gly-Gly-Pro 229.23 Pro, Gly (2x) Tripeptide; collagen-like motifs

Key Observations:

Proline Content :

  • The target peptide contains six Pro residues, including a Pro-Pro-Pro triplet, which enhances structural rigidity compared to shorter Pro clusters (e.g., H-Thr-Lys-Pro-Pro-Arg-OH) . Such motifs are common in collagen and gluten proteins, where they confer elasticity or mechanical stability .
  • In contrast, H-Gly-Gly-Pro-OH (a tripeptide) lacks functional complexity but shares collagen-modeling applications .

This contrasts with H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH, which includes histidine (His) and tryptophan (Trp) for metal binding or hydrophobic interactions .

Synthesis Challenges :

  • Proline-rich sequences like the target peptide require careful coupling strategies to avoid steric hindrance. For example, Z-Gly-Pro-Gly-Gly-Pro-Ala-OH uses repetitive Gly residues to ease synthesis , whereas trifluoromethylated analogs (e.g., H-Gly-(R)-α-Tfm-Pro-Glu(OH)-OH) require specialized deprotection steps .

The target peptide’s Pro/Glu composition may similarly affect material properties in synthetic applications.

Limitations and Contradictions

  • Functional Data Gap: No direct evidence links the target peptide to specific biological or material functions, unlike gluten subunits with well-documented roles in dough quality .
  • Synthesis Variability : While Pro-rich sequences are challenging, methods vary widely (e.g., Pd/C catalysis vs. Boc-protected intermediates ), complicating direct comparisons.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Overview:
SPPS is the predominant method for synthesizing peptides like H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH due to its efficiency in assembling sequences with multiple amino acids. The process involves sequential addition of protected amino acids to a resin-bound peptide chain, followed by cleavage and deprotection.

Key Steps:

  • Resin Loading:
    The synthesis starts by anchoring the C-terminal amino acid (Thr in this case) to a solid support resin such as Rink Amide MBHA resin, which provides a stable base for elongation.

  • Amino Acid Coupling:
    Each amino acid is added sequentially using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for N-terminal protection. The side chains are protected with appropriate groups (e.g., Boc for Lys, tBu for Glu and Thr) to prevent unwanted reactions.

  • Deprotection:
    After each coupling, the Fmoc group is removed using piperidine in DMF to expose the amine group for the next amino acid.

  • Coupling Reagents:
    Commonly used reagents include HBTU, HOBt, PyBOP, and DIEA to activate the carboxyl group of the incoming amino acid and facilitate peptide bond formation.

  • Cleavage and Side-Chain Deprotection:
    Once the full sequence is assembled, the peptide is cleaved from the resin and side-chain protecting groups are removed using trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and ethanedithiol (EDT).

Example Conditions:

Step Reagents/Conditions Notes
Resin anchoring Rink Amide MBHA resin C-terminal Thr attachment
Fmoc deprotection 20% Piperidine in DMF, 3-15 min Removes Fmoc group
Amino acid coupling Fmoc-AA-OH, HBTU/HOBt or PyBOP, DIEA, DMF 1-2 hours at room temperature
Cleavage TFA (95%), TIS (2.5%), EDT (2.5%), 2 hours RT Removes peptide from resin and side-chain protecting groups

Advantages:

  • High purity and yield achievable.
  • Automation possible with peptide synthesizers (e.g., Applied Biosystems 433A).
  • Suitable for complex sequences including proline-rich peptides.

Fragment Condensation / Liquid Phase Synthesis

Overview:
For longer or complex peptides, synthesis by assembling smaller protected peptide fragments can improve yield and purity. Each fragment is synthesized separately, purified, and then coupled to form the full-length peptide.

Key Features:

  • Fragment Design:
    The peptide sequence is divided into manageable fragments (e.g., 3-5 amino acids each), with each fragment synthesized by SPPS or liquid phase methods.

  • Activation of Fragments:
    Carboxyl termini of fragments are activated using N-hydroxysuccinimide (NHS) esters or carbodiimide chemistry (e.g., DCC or DIC) to facilitate coupling.

  • Coupling Reaction:
    Activated fragments are reacted in solution to form peptide bonds, followed by purification.

  • Purification:
    Chromatographic methods such as reverse-phase HPLC are used to isolate high-purity fragments and final products.

Example Fragment Synthesis for Similar Peptides:

Fragment No. Sequence Synthesis Method Protection Groups
1 Fmoc-Lys(Boc)-Pro-Pro Solid phase Boc on Lys side chain
2 Fmoc-Thr(tBu)-Pro-Pro-Pro Solid phase tBu on Thr and Pro side chains
3 Fmoc-Glu(OtBu)-Pro Solid phase tBu on Glu side chain
4 Fmoc-Glu(OtBu)-Thr(tBu) Solid phase tBu on Glu and Thr side chains

Advantages:

  • Improved control over difficult sequences.
  • Reduction of side reactions such as diketopiperazine formation.
  • Allows for selective modifications or labeling on fragments.

Specific Considerations for Proline- and Glutamic Acid-Rich Peptides

  • Proline Residues:
    Proline-rich sequences can pose synthetic challenges due to steric hindrance and potential cis/trans isomerization. Using optimized coupling reagents and longer reaction times can improve coupling efficiency.

  • Glutamic Acid Protection:
    Side chains of Glu are protected with tert-butyl (OtBu) groups to prevent side reactions during synthesis.

  • Avoidance of Aggregation:
    Peptides with multiple prolines and glutamic acids may aggregate on resin; use of pseudoproline dipeptides or backbone protecting groups can enhance solubility and synthesis efficiency.

Purification and Characterization

  • Purification:
    Reverse-phase high-performance liquid chromatography (RP-HPLC) is standard, using gradients of aqueous TFA and acetonitrile.

  • Characterization:
    Peptide identity and purity confirmed by mass spectrometry (e.g., MALDI-TOF), analytical HPLC, and amino acid analysis.

Summary Table of Preparation Method Parameters

Parameter Typical Conditions/Details
Resin Rink Amide MBHA resin
N-terminal Protection Fmoc
Side-chain Protection Boc (Lys), tBu (Glu, Thr), Trt (His if present)
Coupling Reagents HBTU, HOBt, PyBOP, DIEA
Deprotection 20% Piperidine in DMF
Cleavage Cocktail 95% TFA, 2.5% TIS, 2.5% EDT
Purification RP-HPLC with 0.1% TFA in water and 70% acetonitrile gradient
Yield (Crude) Typically 40-70% depending on sequence complexity
Purity (Post-Purification) >95% by HPLC

Research Findings and Optimization Strategies

Q & A

Basic: What experimental approaches are recommended to determine the purity and structural integrity of H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH?

To assess purity, use reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Monitor absorbance at 220 nm for peptide bonds and 280 nm for aromatic residues. For structural validation, employ tandem mass spectrometry (MS/MS) to confirm molecular weight and sequence. Compare fragmentation patterns with theoretical spectra generated via tools like PeptideShaker or Skyline. Ensure proper calibration with standard peptides .

Basic: How can researchers optimize solubility for in vitro assays involving this peptide?

Solubility depends on pH and solvent polarity. Dissolve the peptide in sterile water or PBS (pH 7.4) for neutral conditions. For acidic environments (e.g., stomach enzyme studies), use 0.1% acetic acid. If precipitation occurs, add chaotropic agents (e.g., 6 M urea) or organic solvents (≤10% DMSO). Pre-test solubility via dynamic light scattering (DLS) to assess aggregation. Centrifuge at 14,000×g for 10 minutes to remove insoluble particulates .

Advanced: What strategies mitigate contradictions in bioactivity data across cell-based assays?

Discrepancies often arise from differences in cell lines, assay conditions, or peptide stability. Standardize protocols by:

  • Using isogenic cell lines to minimize genetic variability.
  • Validating peptide stability via HPLC at multiple timepoints (e.g., 0, 6, 24 hours post-dissolution).
  • Including positive controls (e.g., known protease inhibitors for enzyme-linked assays).
  • Performing dose-response curves (IC₅₀/EC₅₀) in triplicate and applying statistical rigor (ANOVA with post-hoc Tukey tests) .

Advanced: How to design a study investigating the peptide’s interaction with serum proteins?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD). Pre-incubate the peptide with human serum albumin (HSA) or α-1-acid glycoprotein at physiological concentrations (40 mg/mL HSA). Monitor conformational changes via circular dichroism (CD) spectroscopy in the far-UV range (190–250 nm). For in vivo relevance, supplement assays with competitive binding agents (e.g., warfarin for HSA Site I) .

Basic: What analytical techniques are suitable for quantifying degradation products of this peptide?

Employ LC-MS/MS with a time-course design. Use a Q-TOF mass spectrometer to identify fragments via accurate mass measurements. For quantification, generate a calibration curve with synthetic degradation standards. Pair with matrix-assisted laser desorption/ionization (MALDI) imaging to localize degradation in tissue sections. Validate methods per ICH Q2(R1) guidelines .

Advanced: How can molecular dynamics (MD) simulations predict this peptide’s behavior in lipid bilayers?

Simulate the peptide in a POPC lipid bilayer using software like GROMACS or AMBER. Apply force fields (e.g., CHARMM36) and run simulations for ≥100 ns. Analyze:

  • Hydrophobic matching via bilayer thickness.
  • Residue-specific interactions using radial distribution functions (RDFs).
  • Free energy profiles with umbrella sampling. Compare results with experimental data from neutron reflectometry or solid-state NMR .

Basic: What are critical considerations for designing animal studies with this peptide?

Follow NIH guidelines for preclinical research:

  • Use ≥6 animals per group to ensure statistical power.
  • Administer via relevant routes (e.g., intravenous for systemic effects, intranasal for CNS targets).
  • Include pharmacokinetic sampling at multiple timepoints (e.g., 5 min, 1 h, 6 h post-dose).
  • Monitor for off-target effects via histopathology and serum cytokine profiling (ELISA) .

Advanced: How to resolve conflicting data on the peptide’s protease resistance?

Contradictions may stem from assay conditions (pH, enzyme:substrate ratio). Address by:

  • Standardizing trypsin/chymotrypsin concentrations (1:20 w/w enzyme:peptide).
  • Using fluorescence-quenched substrates for real-time monitoring.
  • Applying machine learning models (e.g., NetCleave) to predict cleavage sites. Validate with Edman degradation or N-terminal sequencing .

Basic: What in silico tools predict this peptide’s immunogenicity?

Use Immune Epitope Database (IEDB) tools:

  • T cell epitope prediction (NetMHCIIpan) for MHC-II binding.
  • B cell epitope analysis using BepiPred-3.0.
  • Cross-check with AllergenFP for allergenic potential. Experimental validation via ELISpot (IFN-γ secretion) in human PBMCs is recommended .

Advanced: How to optimize crystallization conditions for X-ray diffraction studies?

Screen using sparse matrix kits (e.g., Hampton Index). Vary PEG concentrations (5–30%), pH (4.5–8.5), and salts (ammonium sulfate, sodium chloride). Add cryoprotectants (glycerol, ethylene glycol) and flash-cool in liquid nitrogen. Collect data at synchrotron facilities (≤1 Å resolution). Refine structures with PHENIX and validate with MolProbity .

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